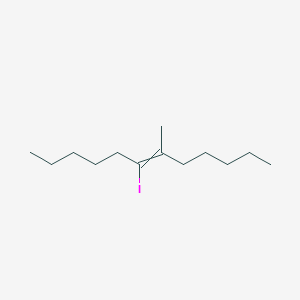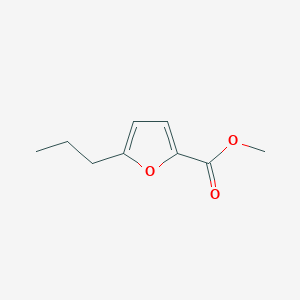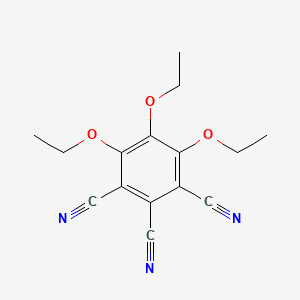![molecular formula C10H11BrO2 B14316209 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane CAS No. 112548-35-3](/img/structure/B14316209.png)
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a bromomethyl group attached to a phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-(bromomethyl)phenol. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated phenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) to form the desired oxirane compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. These reactions typically occur under acidic or basic conditions and result in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Ring-Opening Reactions: Acidic conditions often involve the use of sulfuric acid (H2SO4) or hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with varying functional groups.
Applications De Recherche Scientifique
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various functionalized derivatives. The bromomethyl group can participate in substitution reactions, allowing for the introduction of different substituents. These reactions enable the compound to interact with biological targets and pathways, making it useful in medicinal chemistry and biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(Chloromethyl)phenoxy]methyl}oxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{[4-(Methyl)phenoxy]methyl}oxirane: Lacks the halogen substituent, resulting in different reactivity and applications.
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane:
Uniqueness
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is unique due to the presence of both a bromomethyl group and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The bromomethyl group enhances its reactivity towards nucleophiles, while the oxirane ring provides a reactive site for ring-opening reactions, enabling the synthesis of diverse functionalized derivatives.
Propriétés
Numéro CAS |
112548-35-3 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-[[4-(bromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,5-7H2 |
Clé InChI |
MIHHDOPYPADSJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
